4-Chloro-2-(2,6-dimethylpiperidine-1-carbonyl)aniline
Description
4-Chloro-2-(2,6-dimethylpiperidine-1-carbonyl)aniline is a substituted aniline derivative featuring a chloro group at the 4-position of the benzene ring and a 2,6-dimethylpiperidine-1-carbonyl moiety at the 2-position.
Properties
IUPAC Name |
(2-amino-5-chlorophenyl)-(2,6-dimethylpiperidin-1-yl)methanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19ClN2O/c1-9-4-3-5-10(2)17(9)14(18)12-8-11(15)6-7-13(12)16/h6-10H,3-5,16H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLBAGVYULQARLP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC(N1C(=O)C2=C(C=CC(=C2)Cl)N)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.76 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-(2,6-dimethylpiperidine-1-carbonyl)aniline typically involves the acylation of 4-chloro-2-nitroaniline with 2,6-dimethylpiperidine-1-carbonyl chloride. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The nitro group is then reduced to an amine using a reducing agent such as iron powder in acetic acid .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-2-(2,6-dimethylpiperidine-1-carbonyl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction of the nitro group to an amine is a key step in its synthesis.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Iron powder in acetic acid or catalytic hydrogenation.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: N-oxides of the piperidine ring.
Reduction: this compound.
Substitution: Various substituted aniline derivatives.
Scientific Research Applications
4-Chloro-2-(2,6-dimethylpiperidine-1-carbonyl)aniline is a versatile small molecule scaffold that has applications in scientific research . Patents indicate it can be used as an intermediate in the production of plant protection agents .
Scientific Research Applications
- BCL6 Degradation Studies Compounds with structural similarity to this compound have been investigated for their ability to induce BCL6 degradation . BCL6 is a protein that is a therapeutic target, and degrading it can have antiproliferative activity .
- Synthesis of 4-chloro-2,6-dialkylanilines 4-chloro-2,6-dialkylanilines can be used in the preparation of 4-chloro-2,6-dialkylanilines by chlorination of the corresponding 2,6-dialkylanilines .
- Pharmaceutical research Derivatives of piperidine are used in pharmaceutical research . For example, studies have explored how different modifications to piperidine affect the degradation activity of BCL6 inhibitors . Adding methyl groups to pyrazole, piperidine, and morpholine subseries can lead to an increase in potency . In contrast to morpholine analogues, dimethylpiperidine showed no cellular activity in the NanoBRET assay, despite submicromolar potency .
Mechanism of Action
The mechanism of action of 4-Chloro-2-(2,6-dimethylpiperidine-1-carbonyl)aniline involves its interaction with specific molecular targets such as enzymes or receptors. The compound can act as an inhibitor or modulator, affecting the activity of these targets. The pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis focuses on structurally analogous compounds identified in the provided evidence, emphasizing substituent variations and their implications.
Key Structural Analogs
4-Bromo-2-{[(3R,5S)-3,5-dimethylpiperidin-1-yl]carbonyl}aniline (SX3)
- Molecular Formula : C₁₄H₁₉BrN₂O
- Substituents :
- Halogen : Bromine (4-position, benzene ring)
- The 3,5-dimethylpiperidine group adopts a distinct spatial arrangement compared to the 2,6-dimethyl isomer, affecting ligand-receptor binding dynamics .
4-Chloro-2-[(3,5-dimethylpiperidin-1-yl)carbonyl]aniline
- Molecular Formula : C₁₄H₁₉ClN₂O
- Substituents :
- Halogen : Chlorine (4-position, benzene ring)
- Piperidine: 3,5-Dimethyl configuration (non-stereospecific) Structural Notes: Shares the chloro substituent with the target compound but differs in piperidine substitution (3,5- vs. 2,6-dimethyl). This difference influences the piperidine ring’s conformation, modulating steric effects and hydrogen-bonding capacity .
Comparative Data Table
Implications of Structural Differences
- Halogen Effects : Bromine in SX3 increases molecular weight and polarizability, which may enhance membrane permeability compared to chlorine. However, chlorine’s smaller size could improve target selectivity in sterically constrained environments.
- 3,5-Dimethyl: Introduces axial methyl groups, distorting the ring’s symmetry and possibly altering binding kinetics .
Research and Application Context
While specific biological data for these compounds are absent in the evidence, their structural features suggest relevance in drug discovery. For example:
- The aniline core is common in kinase inhibitors and antimicrobial agents.
- Piperidine carbonyl groups are frequent in bioactive molecules due to their hydrogen-bonding and rigidity properties.
Biological Activity
4-Chloro-2-(2,6-dimethylpiperidine-1-carbonyl)aniline is an organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. With a molecular formula of C14H19ClN2O and a molecular weight of 266.77 g/mol, this compound features a chloro group and a piperidine ring, which contribute to its unique interactions with biological targets.
The synthesis of this compound typically involves the acylation of 4-chloro-2-nitroaniline with 2,6-dimethylpiperidine-1-carbonyl chloride. This process is carried out in the presence of bases like triethylamine in solvents such as dichloromethane. The nitro group is subsequently reduced to an amine using reducing agents like iron powder in acetic acid.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes or receptors, acting as an inhibitor or modulator. Its mechanism of action varies depending on the target and biological context. For instance, it has been studied for its potential as an enzyme inhibitor in various applications, including receptor binding studies and the development of pharmaceutical compounds .
Enzyme Inhibition
Research indicates that this compound may exhibit inhibitory effects on certain enzymes. For example, studies have explored its role as an inhibitor of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are critical targets in treating Alzheimer's disease (AD). These enzymes are involved in the hydrolysis of acetylcholine (ACh), and their inhibition can lead to increased levels of ACh in neuronal cells, potentially ameliorating cholinergic deficits associated with AD .
Case Studies
- Inhibition of Cholinesterases : A study focused on various heterocyclic compounds demonstrated that derivatives similar to this compound showed promising inhibitory activity against both AChE and BChE. Compounds that inhibit both enzymes simultaneously may provide therapeutic benefits in advanced stages of AD by maintaining normal cholinergic activity .
- Antiproliferative Activity : Another investigation into piperidine derivatives revealed that some compounds exhibited antiproliferative effects on cancer cell lines. The degradation of specific proteins like BCL6 was noted, suggesting that this compound could potentially influence cancer cell proliferation through similar mechanisms .
Comparative Analysis with Similar Compounds
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| This compound | Contains a chloro group and piperidine ring | Inhibits AChE/BChE; potential antiproliferative effects |
| 4-Chloro-2-(2,6-dimethylpiperidine-1-carbonyl)benzene | Lacks amine functionality | Primarily used as a chemical intermediate |
| 4-Chloro-2-(2,6-dimethylpiperidine-1-carbonyl)phenol | Contains hydroxyl group | Potential antioxidant properties |
The structural uniqueness of this compound allows it to interact differently compared to other aniline derivatives. Its dual functionality as both an enzyme inhibitor and a potential modulator makes it a valuable candidate for further research in medicinal chemistry.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
